molecular formula C20H30O4 B6636813 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol

Cat. No. B6636813
M. Wt: 334.4 g/mol
InChI Key: OLLZNUKKYVIEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been widely used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism.

Mechanism of Action

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol works by selectively blocking the β2-adrenergic receptor, thereby preventing the activation of downstream signaling pathways. This results in a decrease in the physiological effects mediated by the β2-adrenergic receptor, such as bronchodilation and vasodilation.
Biochemical and Physiological Effects:
1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol has been shown to have a number of biochemical and physiological effects in various tissues. In the lungs, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol blocks the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the heart, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol decreases cardiac output and contractility. In skeletal muscle, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol impairs glucose uptake and utilization.

Advantages and Limitations for Lab Experiments

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is a useful tool for investigating the physiological and biochemical effects of β2-adrenergic receptor antagonism. It is highly selective for the β2-adrenergic receptor and has minimal off-target effects. However, it is important to note that the effects of 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol may vary depending on the tissue and experimental conditions used.

Future Directions

There are several potential future directions for research involving 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the role of β2-adrenergic receptor antagonism in the treatment of asthma and other respiratory diseases. Another area of interest is the potential use of β2-adrenergic receptor antagonists in the treatment of heart failure. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor antagonism in various tissues and experimental conditions.

Synthesis Methods

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol can be synthesized through a multi-step process starting from 4-cyclohexylphenol. The first step involves the conversion of 4-cyclohexylphenol to 4-cyclohexylphenol ether, which is then reacted with epichlorohydrin to form the oxirane ring. The resulting compound is then reacted with 2-amino-1-propanol to form the final product, 1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol.

Scientific Research Applications

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol is primarily used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptor antagonism. β2-adrenergic receptors are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.

properties

IUPAC Name

1-(4-cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c21-18(15-24-20-10-12-22-13-11-20)14-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h6-9,16,18,20-21H,1-5,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLZNUKKYVIEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(COC3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylphenoxy)-3-(oxan-4-yloxy)propan-2-ol

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